

Application Notes and Protocols: Chemerin-9 (149-157) (TFA) Cell Stimulation Experiments

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Compound of Interest

Compound Name: Chemerin-9 (149-157) (TFA)

Cat. No.: B8087398

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for cell stimulation experiments using **Chemerin-9 (149-157) (TFA)**, a potent agonist of the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. Chemerin-9 is the C-terminal nonapeptide of mature chemerin and retains most of the biological activity of the full-length protein.^{[1][2]} It is a valuable tool for studying the roles of the chemerin/CMKLR1 signaling axis in various physiological and pathological processes, including inflammation, immune responses, adipocyte differentiation, and glucose metabolism.^{[3][4][5]}

Physicochemical Properties and Handling

Proper handling and storage of **Chemerin-9 (149-157) (TFA)** are crucial for maintaining its biological activity.

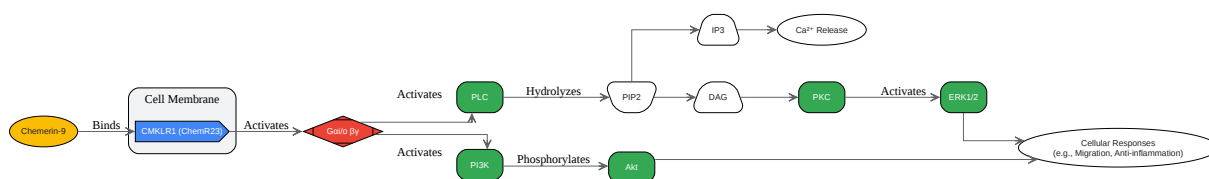
Property	Value	Reference
Sequence	YFPGQFAFS	
Molecular Weight	1063.18 g/mol	
Formula	C ₅₄ H ₆₆ N ₁₀ O ₁₃	
Purity	≥95%	
Solubility	Soluble to 1 mg/ml in water	
Storage	Store at -20°C	

Reconstitution: For a 1 mg/ml stock solution, dissolve 1 mg of **Chemerin-9 (149-157) (TFA)** in 1 ml of sterile, nuclease-free water. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

Biological Activity and Signaling

Chemerin-9 is a potent agonist for CMKLR1, a G protein-coupled receptor (GPCR).^{[1][3][4]} Upon binding, it primarily activates Gai/o signaling pathways, leading to the inhibition of cAMP production and the promotion of intracellular calcium mobilization via phospholipase C. Downstream signaling events include the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).^{[3][4][5]}

Chemerin-9 Signaling Pathway



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Caption: Chemerin-9 signaling through CMKLR1.

Quantitative Data Summary

The following table summarizes the effective concentrations and key findings from various Chemerin-9 cell stimulation experiments.

Cell Type	Assay	Chemerin-9 Concentration	Key Finding	Reference
CHO cells (expressing human CMKLR1)	CMKLR1 Agonism (EC ₅₀)	7.1 nM	Potent agonistic activity	
Mouse CMKLR1 expressing cells	CMKLR1 Agonism (EC ₅₀)	42 nM	Species-specific potency	[6]
Human Umbilical Vein Endothelial Cells (HUVECs)	Monocyte Adhesion Assay	500 ng/ml	Suppressed TNF- α -induced monocyte adhesion	[7]
THP-1 derived macrophages	Foam Cell Formation	100-500 ng/ml	Suppressed oxLDL-induced foam cell formation	[7]
Human Aortic Smooth Muscle Cells (HASMCs)	Migration and Proliferation	Not specified	Suppressed migration and proliferation	[7][8]
Cardiac Fibroblasts	Cell Migration, Akt/ERK Phosphorylation	0.1 nM	Stimulated migration and phosphorylation of Akt and ERK	[3][4]

Experimental Protocols

Protocol 1: In Vitro Monocyte Adhesion Assay

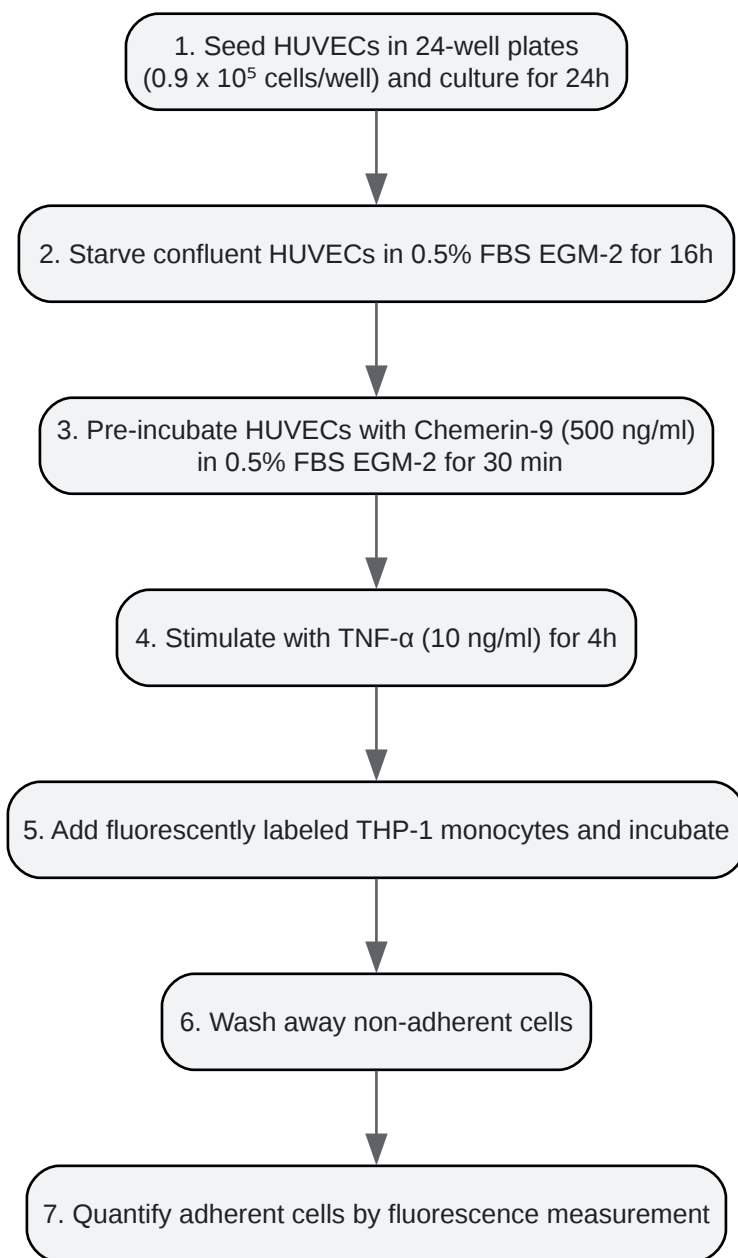
This protocol is adapted from studies investigating the anti-inflammatory effects of Chemerin-9 on endothelial cells.^[7]

Objective: To assess the effect of Chemerin-9 on the adhesion of monocytes to endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- THP-1 monocytes
- EGM-2 Endothelial Cell Growth Medium
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- **Chemerin-9 (149-157) (TFA)**
- Tumor Necrosis Factor-alpha (TNF- α)
- 24-well plates

Workflow:



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Caption: Workflow for the monocyte adhesion assay.

Procedure:

- Seed HUVECs (passages 3-5) in 24-well plates at a density of 0.9 x 10⁵ cells per well and culture for 24 hours in EGM-2 medium.

- Once confluent, replace the medium with EGM-2 containing 0.5% FBS and incubate for 16 hours.
- Pre-incubate the HUVECs with 500 ng/ml of Chemerin-9 in fresh 0.5% FBS EGM-2 for 30 minutes.
- Add 10 ng/ml of TNF- α to the wells (with and without Chemerin-9) and incubate for 4 hours to induce the expression of adhesion molecules.
- During the TNF- α stimulation, label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).
- Add the labeled THP-1 monocytes to the HUVEC monolayer and co-culture for 1 hour.
- Gently wash the wells three times with PBS to remove non-adherent monocytes.
- Quantify the adhesion by measuring the fluorescence intensity in each well using a plate reader.

Protocol 2: Macrophage Foam Cell Formation Assay

This protocol is designed to evaluate the effect of Chemerin-9 on the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in atherosclerosis.[7]

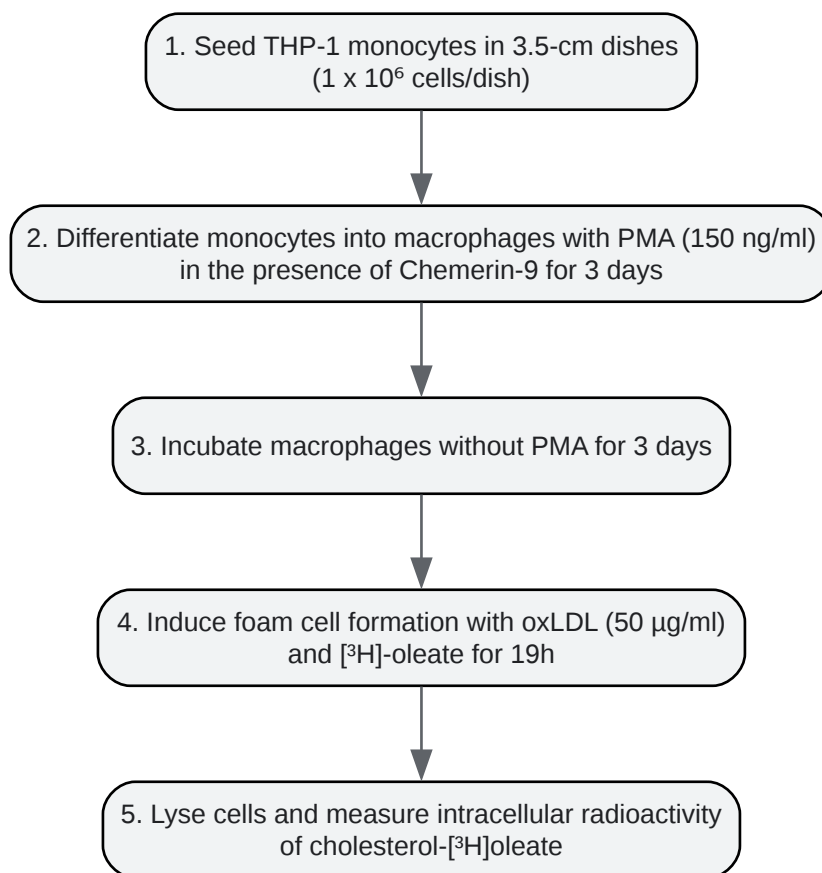
Objective: To determine if Chemerin-9 inhibits macrophage foam cell formation.

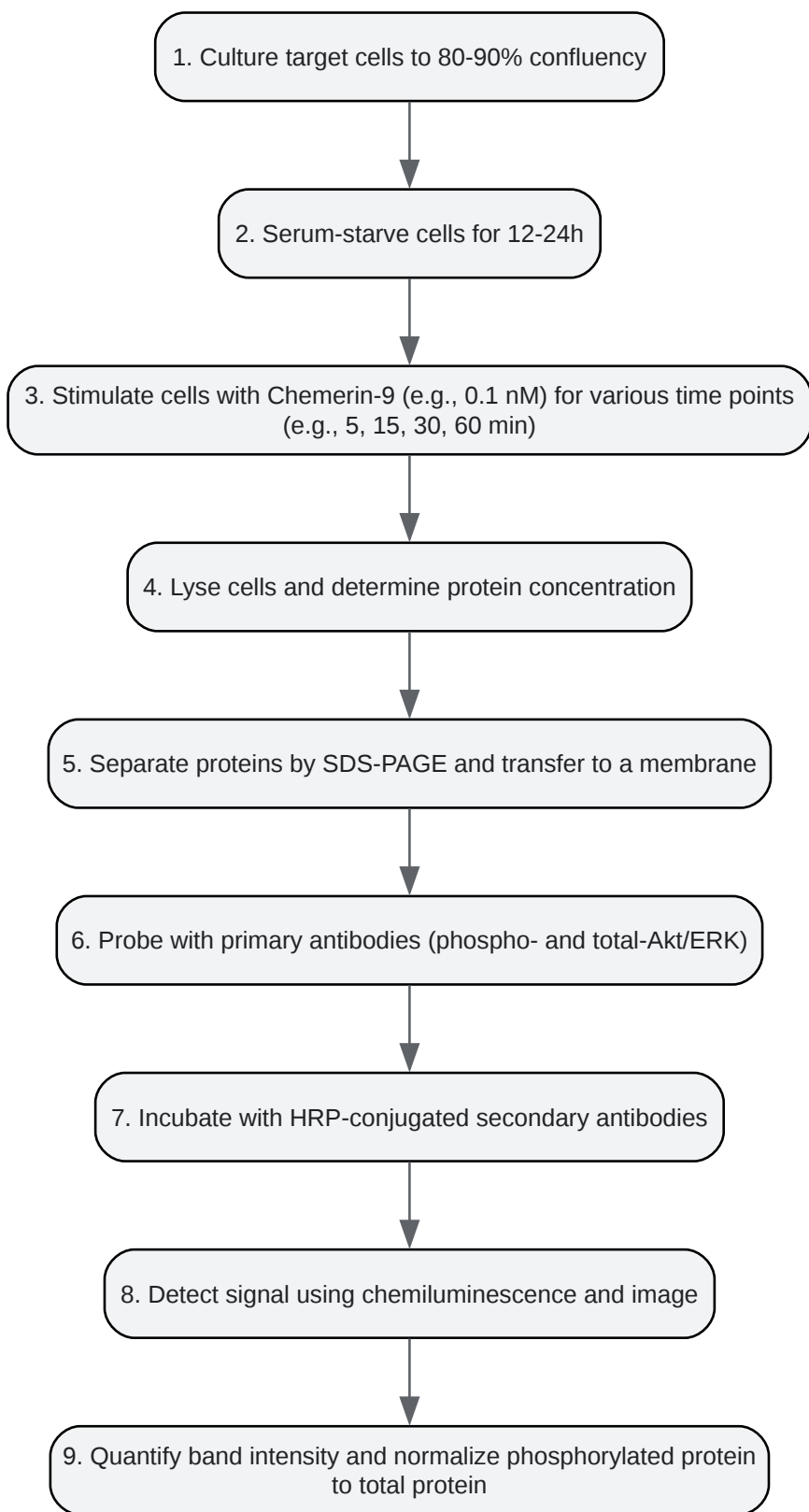
Materials:

- THP-1 monocytes
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- **Chemerin-9 (149-157) (TFA)**
- Oxidized Low-Density Lipoprotein (oxLDL)
- [3 H]-oleate

- 3.5-cm dishes

Workflow:





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